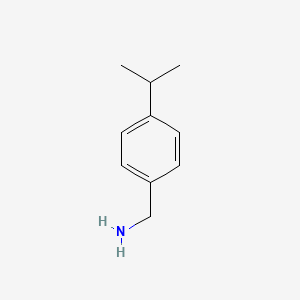

4-Isopropylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHYGCCYVPRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195997 | |

| Record name | Benzylamine, p-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-73-7 | |

| Record name | Benzylamine, p-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4395-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylamine, p-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isopropylbenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylbenzylamine, a substituted benzylamine (B48309) compound. This document outlines its chemical and physical properties, available toxicological data, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C10H15N. It is a structural isomer of N-isopropylbenzylamine and methamphetamine. While it has applications as a precursor and intermediate in organic synthesis, it is crucial to distinguish it from its more extensively studied isomer, N-isopropylbenzylamine, particularly in biological contexts.

| Property | Value | Citation(s) |

| CAS Number | 4395-73-7 | [1] |

| Molecular Formula | C10H15N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| Physical State | Liquid | |

| Appearance | Colorless | |

| Purity | Min. 98.0% (GC, T) | |

| Refractive Index | 1.52 | |

| Specific Gravity | 0.94 | |

| Boiling Point | 85-95°C at 5 mmHg | |

| Flash Point | 97.5°C | |

| Vapor Pressure | 0.0687 mmHg at 25°C |

Toxicological Profile and Biological Activity of Isomer N-Isopropylbenzylamine

It is critical to note that the majority of toxicological and biological research has been conducted on the isomer N-Isopropylbenzylamine (CAS: 102-97-6) , due to its use as an adulterant for methamphetamine.[2][3] While these findings are not directly applicable to this compound, they provide a framework for potential areas of investigation.

Anecdotal reports from users of N-isopropylbenzylamine suggest side effects such as headaches and confusion.[2] Laboratory studies on neuronal cell lines (SN4741, SH-SY5Y, and PC12) have shown that N-isopropylbenzylamine can induce cell death.[4] The mechanism of this toxicity is believed to be linked to an increase in intracellular nitric oxide (NO) levels through the activation of neuronal nitric oxide synthase (nNOS).[4][5][6]

| Biological Target/Effect (for N-Isopropylbenzylamine) | Finding | Cell Lines Studied | Citation(s) |

| Cytotoxicity | Induces cell death with an IC50 of approximately 1-3 mM. | SN4741, SH-SY5Y, PC12 | [4] |

| Nitric Oxide (NO) Production | Time- and concentration-dependently increases intracellular NO. | SN4741 | [4] |

| nNOS Expression | Facilitates the expression of neuronal nitric oxide synthase. | SN4741 | [4] |

| Abuse Potential | Induces conditioned place preference in animal models, suggesting reinforcing effects. | - | [6][7] |

| Psychomotor Stimulation | Potency of psychomotor stimulation and reinforcing effectiveness are lower than those of methamphetamine. | - | [7] |

Experimental Protocols

Synthesis of N-Isopropylbenzylamine via Reductive Amination

This protocol describes a general method for the synthesis of N-isopropylbenzylamine, which could be adapted for this compound.

Materials:

-

Appropriate carbonyl compound (1 mmol)

-

2,2,2-Trifluoroethanol (TFE) (2 mL)

-

Appropriate amine (1 mmol)

-

Sodium borohydride (B1222165) (NaBH4) (1.2 mmol)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of the carbonyl compound in TFE is magnetically stirred at 35-40°C.[8][9]

-

After 5 minutes, the amine is added, and the mixture is vigorously stirred.[8][9]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane-EtOAc (4:1) mobile phase.[8][9]

-

Upon completion, the mixture is filtered, and the residue is washed with TFE.[8][9]

-

If necessary, the crude product can be purified by crystallization or silica (B1680970) gel column chromatography with an EtOAc-hexane eluent.[8][9]

Cell Viability Assay (MTT Assay) for N-Isopropylbenzylamine

This protocol was used to determine the cytotoxicity of N-isopropylbenzylamine in neuronal cell lines.

Procedure:

-

Neuronal cell lines (SN4741, SH-SY5Y, or PC12) are cultured under standard conditions.

-

The cells are incubated with varying concentrations of N-isopropylbenzylamine for 24 hours.[4]

-

Following incubation, the cell viability is assessed using an MTT assay.[4]

-

The IC50 value, the concentration at which 50% of cell viability is lost, is then calculated.[4]

Visualizations

Caption: A generalized workflow for the synthesis of benzylamines via reductive amination.

Caption: The proposed mechanism of N-isopropylbenzylamine-induced neurotoxicity.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]

- 9. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 4-Isopropylbenzylamine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-isopropylbenzylamine (also known as p-isopropylbenzylamine or [4-(propan-2-yl)phenyl]methanamine), a primary amine with applications in organic synthesis. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Due to the lack of readily available experimental data, the following is a predicted ¹H NMR spectrum for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to CH₂NH₂) |

| ~7.18 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to Isopropyl) |

| ~3.83 | s | 2H | -CH₂ -NH₂ |

| ~2.90 | sept, J ≈ 6.9 Hz | 1H | -CH (CH₃)₂ |

| ~1.55 | s (broad) | 2H | -CH₂-NH₂ |

| ~1.24 | d, J ≈ 6.9 Hz | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

The following is a predicted ¹³C NMR spectrum for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | C -CH(CH₃)₂ |

| ~140.0 | C -CH₂NH₂ |

| ~128.0 | Ar-C H (ortho to CH₂NH₂) |

| ~126.5 | Ar-C H (ortho to Isopropyl) |

| ~46.0 | -C H₂-NH₂ |

| ~33.8 | -C H(CH₃)₂ |

| ~24.0 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present. The data below is from a gas-phase Fourier-Transform Infrared (FTIR) spectrum.

Experimental IR Data (Gas Phase):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Medium | N-H Asymmetric Stretch |

| 3300 | Medium | N-H Symmetric Stretch |

| 3050 - 2850 | Strong | C-H Stretch (Aromatic and Aliphatic) |

| 1610 | Medium | N-H Bend (Scissoring) |

| 1515 | Strong | C=C Aromatic Ring Stretch |

| 1465 | Strong | C-H Bend (Aliphatic) |

| 825 | Strong | C-H Bend (p-disubstituted aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of a compound. The following data is for the structural isomer, N-isopropylbenzylamine, analyzed by Electron Ionization (EI), which is expected to have a very similar fragmentation pattern to this compound due to the formation of common stable fragments.

Experimental MS Data (Electron Ionization - N-isopropylbenzylamine): [1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 149 | 2.3 | [M]⁺ (Molecular Ion) |

| 134 | 41.7 | [M - CH₃]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 8.4 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring a 1D NMR spectrum of a liquid organic compound.

-

Sample Preparation:

-

Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.

-

Transfer the solution into a standard 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Log in to the NMR spectrometer control software.

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the magnet, either manually or using an autosampler.

-

-

Data Acquisition:

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals. This can be done manually or automatically.

-

For ¹H NMR, set the appropriate spectral width, acquisition time, and number of scans (typically 8-16 for a sample of this concentration).

-

For ¹³C NMR, a higher number of scans will be required (e.g., 128, 256, or more) due to the low natural abundance of the ¹³C isotope.

-

Initiate the acquisition.

-

-

Data Processing:

-

Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Analyze the peak multiplicities and coupling constants to determine the connectivity of the atoms.

-

FT-IR Spectrum Acquisition (Neat Liquid)

This protocol describes the analysis of a pure liquid sample using the thin-film method.

-

Sample Preparation:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

-

Using a Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument will scan the sample over a range of infrared frequencies (typically 4000 to 400 cm⁻¹).

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Remove the salt plates from the spectrometer.

-

Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft lens tissue.

-

Return the clean, dry plates to the desiccator.

-

Mass Spectrum Acquisition (Electron Ionization)

This protocol outlines the general procedure for obtaining an EI mass spectrum for a volatile liquid sample, often coupled with a Gas Chromatography (GC) inlet.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of ~10-100 µg/mL.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Instrument Setup (GC-MS):

-

Set up the gas chromatograph with an appropriate column (e.g., a nonpolar column like DB-5ms).

-

Set the GC oven temperature program to ensure separation from the solvent and any impurities. A typical program might start at a low temperature (~70 °C), hold for a minute, and then ramp up to a higher temperature (~250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized in the injector and carried by an inert gas (e.g., helium) through the GC column.

-

As the separated this compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positive ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (149.23 g/mol for C₁₀H₁₅N).

-

Analyze the fragmentation pattern. Identify the base peak (the most abundant ion) and other significant fragment ions to confirm the structure. Common fragments for this molecule include the loss of a methyl group (m/z 134) and the formation of the stable tropylium (B1234903) ion (m/z 91).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for NMR, IR, and MS analysis of this compound.

References

Synthesis of 4-Isopropylbenzylamine from 4-Isopropylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-isopropylbenzylamine from 4-isopropylbenzaldehyde (B89865). This synthesis is a crucial step in the development of various pharmaceutical compounds and research chemicals. The guide details two robust and widely applicable methods: Catalytic Reductive Amination and the Leuckart-Wallach Reaction. Each section includes detailed experimental protocols, quantitative data where available for analogous transformations, and mechanistic diagrams to facilitate a thorough understanding of the chemical transformations.

Introduction

This compound is a primary amine that serves as a key intermediate in the synthesis of a range of biologically active molecules. Its structure, featuring a benzylamine (B48309) core with a lipophilic isopropyl group in the para position, makes it a valuable building block in medicinal chemistry. The most direct and common precursor for its synthesis is 4-isopropylbenzaldehyde (cuminaldehyde), which can be converted to the target amine via reductive amination. This guide will explore the two most prominent methods for achieving this transformation.

Synthetic Pathways

The conversion of an aldehyde to a primary amine is a cornerstone of organic synthesis. For the transformation of 4-isopropylbenzaldehyde to this compound, two principal methods are highlighted:

-

Catalytic Reductive Amination: A versatile and widely used method that involves the reaction of the aldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ by a reducing agent.

-

Leuckart-Wallach Reaction: A classic method that utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring elevated temperatures.

Catalytic Reductive Amination

Catalytic reductive amination is often the preferred method due to its milder reaction conditions and the availability of a wide range of reducing agents. The general scheme involves the initial formation of an imine from 4-isopropylbenzaldehyde and an ammonia source, followed by its immediate reduction to this compound.

Caption: Catalytic Reductive Amination Pathway.

Two common variations of catalytic reductive amination are presented below, using different reducing agents.

Protocol 2.1.2.1: Reductive Amination using Sodium Cyanoborohydride (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structurally related benzylamine and is expected to provide good yields for the target compound.

Materials:

-

4-Isopropylbenzaldehyde

-

Ammonium acetate (B1210297)

-

Sodium cyanoborohydride (NaBH₃CN)

-

1M Hydrochloric acid (HCl)

-

2M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol (approximately 15 mL per gram of aldehyde).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl until gas evolution ceases. This step should be performed in a well-ventilated fume hood as it may release toxic hydrogen cyanide gas.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous residue to a pH of approximately 10 with 2M NaOH.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Protocol 2.1.2.2: Reductive Amination using Sodium Borohydride (B1222165)

This protocol utilizes the less toxic and more common reducing agent, sodium borohydride.

Materials:

-

4-Isopropylbenzaldehyde

-

Aqueous ammonia (25-28% w/w)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 eq) in methanol (10 mL), add aqueous ammonia (5 mL, 25%).

-

Stir the mixture at room temperature for 24 hours to form the hydrobenzamide (B1588721) intermediate. A precipitate may form.

-

Suspend the resulting mixture in methanol (10 mL).

-

Add an excess of sodium borohydride (e.g., 1.3 eq) in portions.

-

Stir the mixture at room temperature for another 24 hours.

-

Add 15 mL of distilled water to quench the reaction.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

The following table summarizes representative quantitative data for analogous reductive amination reactions of aromatic aldehydes.

| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Isopropoxy-3-nitrobenzaldehyde | NH₄OAc | NaBH₃CN | Methanol | RT | 12-18 | 60-80 |

| Benzaldehyde | aq. NH₃ | NaBH₄ | Methanol | RT | 48 | Moderate |

| Benzaldehyde | aq. NH₃ | H₂/Pt/CoFe-LDH | IPA | 80 | 15 | High |

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a one-pot synthesis that uses ammonium formate or formamide to convert aldehydes and ketones into their corresponding amines. This method is particularly useful for large-scale synthesis due to the low cost of the reagents, though it typically requires high reaction temperatures.[1]

Caption: Leuckart-Wallach Reaction Pathway.

This is a general procedure for the Leuckart reaction with aromatic aldehydes and can be applied to 4-isopropylbenzaldehyde.

Materials:

-

4-Isopropylbenzaldehyde

-

Ammonium formate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-isopropylbenzaldehyde (1.0 eq) and ammonium formate (2.0-3.0 eq).

-

Slowly heat the reaction mixture in an oil bath to 120-130 °C. The reaction is typically exothermic, and the temperature should be controlled.

-

Maintain the temperature for several hours (e.g., 4-8 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

To hydrolyze the intermediate N-formyl derivative, add concentrated hydrochloric acid and reflux the mixture for several hours.

-

After cooling, make the solution strongly alkaline by the addition of sodium hydroxide.

-

Extract the liberated amine with diethyl ether or another suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

The Leuckart-Wallach reaction is known to provide moderate to good yields for many aromatic aldehydes.

| Aldehyde Substrate | Reagent | Temp. (°C) | Time (h) | Reported Yield Range |

| Aromatic Aldehydes (General) | Ammonium Formate | 120-130 | 4-8 | 50-80% |

| Aromatic Aldehydes (General) | Formamide | >165 | 4-8 | 40-70% |

Conclusion

The synthesis of this compound from 4-isopropylbenzaldehyde can be effectively achieved through two primary methods: catalytic reductive amination and the Leuckart-Wallach reaction. Catalytic reductive amination offers milder conditions and a wider choice of reagents, making it a versatile option for laboratory-scale synthesis. The Leuckart-Wallach reaction, while requiring higher temperatures, is a cost-effective alternative suitable for larger-scale production. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Isopropylbenzylamine via reductive amination of 4-isopropylbenzaldehyde (B89865). This important primary amine serves as a valuable building block in the development of pharmaceutical agents and other specialty chemicals. This document outlines the core synthetic strategies, presents detailed experimental protocols, and offers a comparative analysis of different methodologies.

Overview of the Synthetic Pathway

The primary route for the synthesis of this compound is the reductive amination of 4-isopropylbenzaldehyde. This reaction proceeds in a one-pot or two-step sequence involving the formation of an intermediate imine from the reaction of the aldehyde with an ammonia (B1221849) source, followed by the reduction of the imine to the corresponding primary amine.

The overall transformation is a cornerstone of amine synthesis, offering high atom economy and the potential for green chemical processes.[1] Key to a successful and selective synthesis of the primary amine is the careful control of reaction conditions to minimize the formation of secondary and tertiary amine byproducts. This is often achieved by using a large excess of the ammonia source.

Comparative Analysis of Synthetic Methodologies

Several methods can be employed for the reductive amination of 4-isopropylbenzaldehyde. The choice of method often depends on the available equipment, desired scale, and safety considerations. The following table summarizes the key quantitative data for two common approaches: catalytic hydrogenation and chemical reduction with sodium borohydride (B1222165).

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |

| Reducing Agent | Hydrogen gas (H₂) | Sodium Borohydride (NaBH₄) |

| Catalyst/Reagent | Raney Nickel, Palladium on Carbon (Pd/C), etc. | Sodium Borohydride |

| Ammonia Source | Anhydrous ammonia, Aqueous ammonia | Aqueous ammonia, Ammonium acetate |

| Typical Solvent | Methanol (B129727), Ethanol | Methanol, Ethanol |

| Reaction Temperature | 20-80°C | 0-25°C |

| Reaction Pressure | 1-10 bar (for H₂) | Atmospheric |

| Typical Reaction Time | 4-24 hours | 2-12 hours |

| Reported Yields (for analogous aromatic aldehydes) | 75-99%[2][3] | 60-90% |

| Key Considerations | Requires specialized hydrogenation equipment. Catalyst handling and recovery. | Exothermic reaction, requires careful addition of NaBH₄. Potential for side reactions if not controlled. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using two different reductive amination strategies.

Protocol 1: Reductive Amination using Sodium Borohydride

This procedure is adapted from methodologies for the reductive amination of aromatic aldehydes with aqueous ammonia.[4]

Materials:

-

4-Isopropylbenzaldehyde

-

Aqueous ammonia (25-28%)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Catalytic Reductive Amination using Hydrogen

This protocol is a general representation of a catalytic hydrogenation approach. Specific conditions may vary depending on the catalyst and equipment used.

Materials:

-

4-Isopropylbenzaldehyde

-

Methanol or Ethanol

-

Anhydrous ammonia

-

Raney Nickel or 5% Palladium on Carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve 4-isopropylbenzaldehyde (1.0 eq) in methanol or ethanol.

-

Add the catalyst (e.g., Raney Nickel, ~5-10% w/w of the aldehyde).

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

-

Introduce anhydrous ammonia into the reactor to the desired pressure.

-

Pressurize the reactor with hydrogen gas (e.g., 5-10 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Visualizations

Reaction Pathway

Experimental Workflow

References

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

Physical properties of 4-Isopropylbenzylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4-Isopropylbenzylamine, specifically its boiling point and density. Due to the limited availability of data for this compound, this guide also includes data for its common isomer, N-Isopropylbenzylamine, for comparative reference. Detailed experimental protocols for determining these properties are also provided.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while a specific gravity value is available, a precise boiling point is not readily found in publicly available scientific literature. For reference, the properties of the closely related isomer, N-Isopropylbenzylamine, are also included.

| Property | This compound | N-Isopropylbenzylamine |

| Boiling Point | Data not readily available | ~200 °C |

| Density | ~0.94 g/mL (Specific Gravity: 0.94)[1] | ~0.892 - 0.91 g/mL |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol [1] | 149.23 g/mol |

| CAS Number | 4395-73-7[1] | 102-97-6 |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling point and density for liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

References

Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 4-Isopropylbenzylamine in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document provides a qualitative solubility profile based on established chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate crucial data for their specific applications.

Introduction to this compound and its Solubility

This compound, a primary amine with the chemical formula C₁₀H₁₅N, is a valuable intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a nonpolar isopropyl-substituted benzene (B151609) ring and a polar aminomethyl group, dictates its solubility behavior. Generally, small aliphatic and aromatic amines exhibit significant solubility in a range of organic solvents.[1] The presence of the benzyl (B1604629) group and the isopropyl substituent in this compound suggests a lipophilic character, indicating favorable solubility in nonpolar to moderately polar organic solvents.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the solvent. The alkyl and aromatic portions are also sufficiently small to be solvated.[2][3] |

| Polar Aprotic | Acetone, Dichloromethane | Soluble | Dipole-dipole interactions between the solvent and the polar amine group are expected to lead to good solubility.[2] The related N-isopropylbenzylamine is known to be soluble in acetone. |

| Nonpolar Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can interact with the benzene ring of this compound via van der Waals forces, and the overall nonpolar character is compatible. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Soluble | The nonpolar alkyl chains of the solvent will interact favorably with the isopropyl and benzyl groups, though the polar amine group may limit high solubility. |

| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the overall low polarity of the solvent is compatible with the solute. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section details a robust gravimetric method for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[4][5][6]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or a pre-weighed vial.

-

Dispense the filtered saturated solution into the weighed container and record the exact volume or mass of the solution added.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a temperature below the boiling point of the amine can be used.

-

Once the solvent is completely removed, dry the container with the residue to a constant weight in an oven at a suitable temperature.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The process of evaluating the solubility of this compound can be systematically approached. The following diagram illustrates a logical workflow from initial assessment to quantitative determination.

References

The Versatile Scaffold: Unlocking the Potential of 4-Isopropylbenzylamine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbenzylamine, a readily accessible primary amine, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, combining a substituted aromatic ring with a reactive amino group, provide a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role as a key building block for the development of novel therapeutic agents. We will delve into its utility in the synthesis of compounds targeting a range of diseases, including cancer, infectious diseases, and metabolic disorders. This whitepaper will present quantitative biological data, detailed experimental protocols for the synthesis and evaluation of this compound derivatives, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction: The this compound Core

This compound (CAS 4395-73-7) is an organic compound characterized by a benzylamine (B48309) backbone with an isopropyl group at the para position of the benzene (B151609) ring.[1] This substitution pattern imparts a degree of lipophilicity and steric bulk that can be strategically exploited in drug design to enhance binding affinity and modulate pharmacokinetic properties. The primary amine functionality serves as a crucial handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, making it an ideal starting material for the construction of diverse chemical libraries.[1]

While historically recognized as a synthetic intermediate in the chemical industry, recent research has highlighted the potential of incorporating the 4-isopropylbenzyl moiety into molecules with significant pharmacological activity.[1] This guide will focus on specific examples where this scaffold has been successfully employed to generate compounds with promising therapeutic potential.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The following sections will detail specific examples, supported by quantitative data.

Anticancer Activity

The benzamide (B126) scaffold, which can be readily synthesized from this compound, is a well-established pharmacophore in oncology. While direct studies on the anticancer activity of simple this compound derivatives are limited, the structural motif is present in potent inhibitors of key cancer-related signaling pathways. For instance, N-substituted benzamides have been identified as inhibitors of the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and invasion.[2]

Table 1: Hypothetical Anticancer Activity of a 4-Isopropylbenzylamide Derivative

| Compound ID | Target Pathway | Cell Line | IC50 (µM) |

| BZ-4-IPBA-1 | STAT3 Signaling | HCT116 (Colon Cancer) | 5.2 |

Note: This data is hypothetical and serves as an illustrative example of how the this compound scaffold could be incorporated into anticancer agents.

Antimicrobial Activity

The lipophilic nature of the isopropyl group can enhance the ability of molecules to penetrate the cell membranes of microorganisms. This property has been exploited in the design of novel antibacterial agents. A notable example is the incorporation of an N-isopropyl-N-(4-substituted-benzyl)amine moiety into a quinazoline (B50416) scaffold, which has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N4-(4-Isopropylbenzyl)-N2-isopropylquinazoline-2,4-diamine

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| QUIN-4-IPBA-1 | Staphylococcus aureus | 3.9 |

| QUIN-4-IPBA-1 | Escherichia coli | 3.9 |

| QUIN-4-IPBA-1 | MRSA | 7.8 |

| QUIN-4-IPBA-1 | Staphylococcus epidermidis | 3.9 |

| QUIN-4-IPBA-1 | Salmonella typhimurium | >125 |

Data sourced from a study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives.[3]

Metabolic Disorders: Melanocortin-4 Receptor Antagonism

A closely related scaffold, α-isopropylbenzylamine, has been utilized in the development of potent and selective antagonists of the melanocortin-4 receptor (MC4R).[4] MC4R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis and appetite. Antagonism of this receptor has shown therapeutic potential in the treatment of cachexia, a wasting syndrome associated with chronic diseases like cancer.

Table 3: Binding Affinity of a 2-Piperazine-α-isopropylbenzylamine Derivative for MC4R

| Compound ID | Receptor | Binding Affinity (Ki, nM) |

| MC4R-Ant-1 | MC4R | 1.5 |

Data sourced from a study on 2-piperazine-alpha-isopropylbenzylamine derivatives as MC4R antagonists.[4]

Toxicity Profile

It is important to consider the toxicological profile of any new chemical entity. Studies on this compound itself have shown that it can induce cytotoxicity in neuronal cell lines at high concentrations. This toxicity is mediated, at least in part, by an increase in intracellular nitric oxide (NO) levels through the activation of neuronal nitric oxide synthase (nNOS).

Table 4: Cytotoxicity of this compound

| Cell Line | IC50 (mM) |

| SN4741 (neuronal) | ~1-3 |

| SH-SY5Y (neuroblastoma) | ~1-3 |

| PC12 (pheochromocytoma) | ~1-3 |

Data sourced from a study on the in vitro toxicity of N-isopropylbenzylamine.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

Synthesis of N-(4-isopropylbenzyl)-4-methylbenzamide

This protocol describes a general method for the acylation of this compound to form an N-substituted benzamide.

Materials:

-

This compound

-

4-Methylbenzoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Evaluation of Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

-

Test compound (e.g., QUIN-4-IPBA-1)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include positive and negative control wells.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of drug discovery. The following diagrams were generated using Graphviz (DOT language).

Melanocortin-4 Receptor (MC4R) Antagonism Signaling Pathway

General Workflow for Synthesis and Biological Evaluation

Toxicity Pathway of this compound

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. The examples presented in this guide demonstrate its potential as a starting point for the development of novel therapeutics targeting a range of diseases. The ease of its chemical modification, coupled with the favorable physicochemical properties imparted by the 4-isopropylbenzyl moiety, makes it an attractive building block for generating diverse and potent compound libraries.

Future research should focus on the systematic exploration of the chemical space around the this compound core. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of derivatives for specific biological targets. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of these compounds will be essential for their translation into clinical candidates. The continued investigation of this compound and its derivatives holds significant promise for the discovery of next-generation medicines.

References

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 4. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

4-Isopropylbenzylamine: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzylamine is a primary amine featuring a benzyl (B1604629) group substituted with an isopropyl moiety at the para position.[1] This seemingly simple molecule has emerged as a valuable and versatile precursor in the field of organic synthesis, particularly in the development of novel pharmaceuticals.[2][3] Its unique structural combination of a reactive primary amine, a lipophilic isopropyl group, and an aromatic ring makes it an attractive starting material for the synthesis of a diverse array of complex molecules with potential biological activity.[1] This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on detailed experimental protocols and the biological relevance of its derivatives.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4395-73-7 | [4] |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molecular Weight | 149.24 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 211-212 °C | [4] |

| Density | 0.921 g/mL at 25 °C | [4] |

| Refractive Index | 1.513 at 20 °C | [4] |

| Flash Point | 87 °C | [4] |

Safety Information: this compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]

Core Synthetic Applications

This compound serves as a versatile building block for a variety of important chemical transformations, primarily involving the reactivity of its primary amine group. These reactions include N-alkylation, amide bond formation, and the synthesis of heterocyclic structures, which are fundamental in the construction of biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-isopropylbenzaldehyde.[3] This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.

Caption: Reductive amination of 4-isopropylbenzaldehyde.

N-Alkylation Reactions

The primary amine of this compound can be readily alkylated to form secondary and tertiary amines. These reactions are crucial for introducing various substituents to modulate the biological activity and physicochemical properties of the final compounds.

Experimental Protocol: Synthesis of N-Benzyl-4-isopropylbenzylamine

This protocol describes a typical N-alkylation reaction of this compound with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

-

To this suspension, add benzyl bromide (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield N-benzyl-4-isopropylbenzylamine.

Expected Yield: 75-85%

Characterization Data for N-Benzyl-4-isopropylbenzylamine:

-

¹H NMR (CDCl₃): δ 7.40-7.20 (m, 9H), 3.82 (s, 2H), 3.75 (s, 2H), 2.90 (sept, J = 6.9 Hz, 1H), 1.25 (d, J = 6.9 Hz, 6H).

-

¹³C NMR (CDCl₃): δ 147.5, 140.2, 138.3, 128.5, 128.3, 128.2, 127.0, 126.6, 53.8, 53.2, 33.8, 24.0.

-

MS (ESI): m/z 240.17 [M+H]⁺.

Caption: N-Alkylation of this compound.

Amide Bond Formation

Amide bond formation is one of the most important reactions in medicinal chemistry. This compound can be readily coupled with a wide range of carboxylic acids to produce a diverse library of N-(4-isopropylbenzyl)amides. These amides often exhibit interesting biological properties.

Experimental Protocol: Synthesis of N-(4-Isopropylbenzyl)benzamide

This protocol details the synthesis of an amide derivative from this compound and benzoyl chloride.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (B128534) (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-(4-isopropylbenzyl)benzamide.

Expected Yield: 85-95%

Characterization Data for N-(4-Isopropylbenzyl)benzamide:

-

¹H NMR (CDCl₃): δ 7.80 (d, J = 7.5 Hz, 2H), 7.55-7.40 (m, 3H), 7.25 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 8.1 Hz, 2H), 6.55 (br s, 1H), 4.65 (d, J = 5.7 Hz, 2H), 2.92 (sept, J = 6.9 Hz, 1H), 1.25 (d, J = 6.9 Hz, 6H).

-

¹³C NMR (CDCl₃): δ 167.5, 148.0, 136.2, 134.5, 131.5, 128.6, 128.0, 127.0, 126.8, 44.0, 33.8, 24.0.

-

MS (ESI): m/z 254.15 [M+H]⁺.

Caption: Amide coupling with this compound.

Synthesis of Heterocyclic Compounds

This compound can serve as a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. One notable example is the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. While this compound itself does not contain the requisite β-arylethylamine motif for a classical Pictet-Spengler reaction, it can be elaborated into suitable precursors. A more direct application involves its use in the synthesis of other heterocycles, such as quinazolines.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline (B50416)

This protocol outlines a general approach to synthesizing quinazoline derivatives where a 4-isopropylbenzylamino group is installed at the 4-position.

Materials:

-

This compound

-

A secondary amine (e.g., piperidine)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a solution of 2,4-dichloroquinazoline (1.0 mmol) in NMP (5 mL), add this compound (1.0 mmol) and DIPEA (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Add the secondary amine (e.g., piperidine, 1.1 mmol) and continue stirring at 80-100 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 2,4-disubstituted quinazoline.

Expected Yield: 60-80%

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, exhibiting a range of biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds incorporating the this compound scaffold. For instance, certain N-substituted quinazoline derivatives bearing a 4-isopropylbenzylamino group have exhibited significant activity against various bacterial strains.[6][7] The lipophilic nature of the isopropyl group is thought to enhance the penetration of these molecules through bacterial cell membranes.[4]

| Compound Type | Target Organism | Activity Metric | Value | Reference(s) |

| N⁴-(4-isopropylbenzyl)quinazoline-2,4-diamine derivative | Escherichia coli | MIC | 7.8 µg/mL | [6] |

| N⁴-(4-isopropylbenzyl)quinazoline-2,4-diamine derivative | Staphylococcus aureus | MIC | 3.9 µg/mL | [6] |

Anticancer Activity

The structural motif of N-benzylamides, which can be readily synthesized from this compound, is found in numerous compounds with potent anticancer activity.[4] These compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation.

Potential Signaling Pathway Modulation:

While direct evidence for the modulation of specific signaling pathways by simple this compound derivatives is still emerging, related benzamide (B126) structures have been shown to inhibit pathways such as the STAT3 signaling cascade.[4] The STAT3 pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its aberrant activation is implicated in many cancers.

Caption: Potential inhibition of the STAT3 signaling pathway.

Conclusion

This compound has proven to be a highly valuable and versatile precursor in organic synthesis. Its ready availability and the straightforward reactivity of its primary amine group allow for the efficient construction of a wide range of N-alkylated, N-acylated, and heterocyclic derivatives. The recurring appearance of the 4-isopropylbenzyl motif in biologically active molecules, particularly in the realms of antimicrobial and anticancer research, underscores the importance of this building block in modern drug discovery and development. The detailed experimental protocols and data presented in this guide are intended to facilitate further exploration of this compound's synthetic potential and the development of novel compounds with significant therapeutic applications.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|CAS 4395-73-7|Supplier [benchchem.com]

- 4. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents (2017) | Zhengyun Jiang | 15 Citations [scispace.com]

- 6. scispace.com [scispace.com]

- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

In Vitro Toxicological Profile of 4-Isopropylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbenzylamine, also known as N-isopropylbenzylamine, is a structural isomer of methamphetamine that has been identified as an adulterant in illicit drug markets. While its psychoactive effects are reported to be minimal, its toxicological profile is of significant concern. This technical guide provides a comprehensive overview of the current in vitro toxicological data on this compound. The primary mechanism of toxicity identified in neuronal cell lines is the induction of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels and subsequent cell death. This document summarizes the key quantitative data, details the experimental methodologies used in these assessments, and provides visual representations of the toxicological pathway and experimental workflows.

Introduction

This compound is a compound with limited industrial applications but has gained notoriety due to its use as a cutting agent for or a substitute of methamphetamine.[1][2][3] Its structural similarity to methamphetamine has prompted investigations into its biological activity and potential toxicity. Initial anecdotal reports from users of substances containing this compound included side effects such as headaches and confusion, distinct from the typical effects of methamphetamine.[1][4][5] This has led to scientific inquiry into its pharmacological and toxicological properties.

This guide focuses on the in vitro toxicological findings, which are crucial for understanding the compound's cellular effects and for providing a basis for further research and risk assessment. The available data primarily centers on its neurotoxicity.

Quantitative Toxicological Data

The primary quantitative measure of this compound's in vitro toxicity is its half-maximal inhibitory concentration (IC50) in various neuronal cell lines. This value represents the concentration of the substance required to inhibit a biological process, in this case, cell viability, by 50%.

| Cell Line | Assay | Incubation Time | IC50 Value (mM) | Reference |

| SN4741 | MTT Assay | 24 hours | ~ 1-3 | [4][5][6] |

| SH-SY5Y | MTT Assay | 24 hours | ~ 1-3 | [4][5][6] |

| PC12 | MTT Assay | 24 hours | ~ 1-3 | [4][5][6] |

Additionally, a study noted that a 2.5 mM concentration of this compound significantly increased intracellular nitric oxide levels, with an efficacy similar to that of 5 mM methamphetamine.[6]

Mechanism of Toxicity: The Nitric Oxide Pathway

In vitro studies have elucidated a key signaling pathway involved in the cytotoxic effects of this compound in neuronal cells. The compound has been shown to induce the expression of neuronal nitric oxide synthase (nNOS) in a time- and concentration-dependent manner.[4][5][6] This enzyme, in turn, catalyzes the production of nitric oxide (NO), a highly reactive signaling molecule. At excessive levels, NO can lead to cellular stress, DNA damage, and ultimately, apoptosis or necrosis.

The critical role of this pathway was confirmed in studies where the use of a specific nNOS inhibitor, 7-nitroindazole, significantly prevented the toxic effects of this compound.[4][5] This indicates that the nNOS-mediated increase in intracellular NO is a primary driver of its in vitro neurotoxicity.[4][5][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the toxicological assessment of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Neuronal cell lines (e.g., SN4741, SH-SY5Y, PC12)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent used for the compound).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Measurement of Intracellular Nitric Oxide

The measurement of intracellular NO can be performed using fluorescent probes, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA).

Materials:

-

Neuronal cell line (e.g., SN4741)

-

Complete cell culture medium

-

This compound stock solution

-

DAF-2 DA probe

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with desired concentrations of this compound for the specified time.

-

Probe Loading: Load the cells with DAF-2 DA by incubating them with the probe in the dark.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the intracellular NO concentration.

Discussion and Future Directions

The current body of in vitro research provides a foundational understanding of the toxicological profile of this compound, highlighting its neurotoxic potential mediated by the nNOS/NO pathway. However, this is a narrow view of its overall toxicity.

Limitations of Current Data:

-

Limited Cell Types: The majority of studies have focused on neuronal cell lines. The effects on other cell types, such as hepatocytes, cardiomyocytes, or renal cells, are unknown.

-

Narrow Range of Endpoints: The primary endpoint studied has been cytotoxicity. There is a lack of data on other important toxicological endpoints, including genotoxicity, mutagenicity, and carcinogenicity.

-

Chronic Exposure Effects: The available data is from acute exposure studies (typically 24 hours). The effects of long-term, low-dose exposure have not been investigated.

Recommendations for Future Research:

-

Expanded Cell Line Screening: Assess the cytotoxicity of this compound in a broader range of human cell lines to identify other potential target organs.

-

Genotoxicity Assays: Conduct standard genotoxicity tests, such as the Ames test and the in vitro micronucleus assay, to evaluate its mutagenic potential.

-

Mechanistic Studies: Investigate other potential mechanisms of toxicity, including oxidative stress, mitochondrial dysfunction, and apoptosis induction through caspase activation.

-

"Omics" Approaches: Employ transcriptomics, proteomics, and metabolomics to gain a more comprehensive, unbiased understanding of the cellular response to this compound exposure.

Conclusion

The in vitro toxicological profile of this compound is currently defined by its neurotoxic effects, which are mediated by the upregulation of nNOS and a subsequent increase in intracellular nitric oxide. The IC50 for cell viability in neuronal cell lines is in the range of 1-3 mM. While this provides valuable insight, the overall toxicological profile remains largely uncharacterized. Further research is imperative to fully understand the potential risks associated with this compound, particularly given its presence in the illicit drug supply. This will enable more informed public health and safety measures.

References

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. The brief introduction of N-isopropylbenzylamine_Chemicalbook [chemicalbook.com]

- 3. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

The Versatility of 4-Isopropylbenzylamine as a Pharmaceutical Intermediate: Applications and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Isopropylbenzylamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique structural features, combining an isopropyl group and a benzylamine (B48309) moiety, make it a valuable intermediate in the development of new pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in synthetic chemistry, with a focus on its role in preparing compounds with potential biological activity.

Application Notes

This compound is a key starting material for the synthesis of various biologically active molecules. Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, acylation, and reductive amination, making it a versatile scaffold in medicinal chemistry.

One important application of this compound is in the synthesis of N-substituted benzamides. This class of compounds is of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory and antitumor properties. The 4-isopropylphenyl group can impart favorable pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-isopropylbenzaldehyde (B89865). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Table 1: Synthesis of this compound via Reductive Amination

| Parameter | Value | Reference |

| Starting Materials | 4-Isopropylbenzaldehyde, Ammonia (B1221849), Hydrogen | [1] |

| Catalyst | Palladium on carbon (Pd/C) or Raney Nickel | [1] |

| Solvent | Methanol (B129727) or Ethanol | [1] |

| Temperature | 30-60 °C | [1][2] |